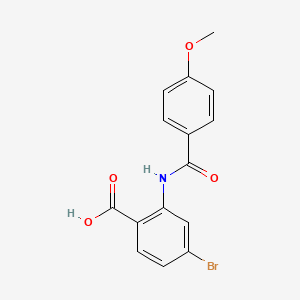

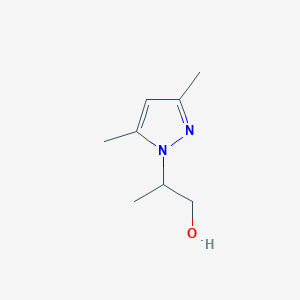

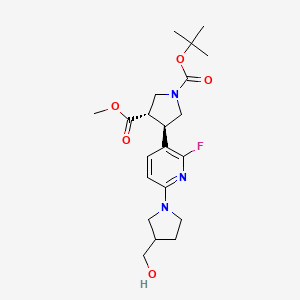

2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol

Overview

Description

The compound “2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol” is a type of pyrazole derivative. Pyrazole derivatives are known for their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine” was synthesized with a yield of 71% by the reaction of “1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine” and "acetylacetone" . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .Molecular Structure Analysis

The structure of similar compounds has been characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . X-ray crystallography confirms the molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine” was prepared from the hetero-cyclization of “1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine” and “acetylacetone” in methanol using glacial acetic acid as a catalyst .Scientific Research Applications

Drug Design and Synthesis

The compound’s heterocyclic nature, featuring both pyrazole and thiazole rings, makes it a valuable scaffold in drug design. Its structural similarity to biologically active compounds allows for the synthesis of new chemical entities with potential enhanced activities .

Biological Activity Profiling

Due to its varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor properties, this compound is used extensively in biological activity profiling to develop new therapeutic agents .

Pharmacological Research

The compound serves as a precursor in pharmacological research to synthesize derivatives that could interact with biological macromolecules, potentially leading to the development of treatments for diseases like leishmaniasis and malaria .

Chemical Education

In academic settings, the compound is used to teach synthetic chemistry techniques, such as nucleophilic addition and dehydration processes, which are fundamental in organic chemistry education .

Material Science

The structural properties of the compound, confirmed by X-ray crystallography, provide insights into the design of new materials with specific electronic or photonic properties .

Analytical Chemistry

The compound can be used as a standard or reference in NMR spectroscopy studies due to its well-characterized ( ^1H ) and ( ^{13}C ) NMR spectra, aiding in the identification and analysis of similar compounds .

Antimicrobial Agent Development

Its antimicrobial properties make it a candidate for the development of new antimicrobial agents, which are crucial in the fight against drug-resistant bacteria and fungi .

Anti-Inflammatory Agent Research

The anti-inflammatory activity of the compound is of particular interest in the development of new anti-inflammatory agents, which could lead to improved treatments for conditions like arthritis .

Future Directions

The future directions for the study of “2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol” and similar compounds could include further exploration of their biological activities and potential applications in drug design . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6-4-7(2)10(9-6)8(3)5-11/h4,8,11H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIFVPLSYALZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dimethyl-1H-pyrazol-1-YL)-1-propanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1521051.png)

![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1521059.png)

![tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521060.png)

![Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1521066.png)